2-(3,3-Difluorocyclobutyl)-2-ethoxyacetic acid
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Overview
Description
2-(3,3-Difluorocyclobutyl)-2-ethoxyacetic acid is a chemical compound with the molecular formula C6H8F2O2 . It is used for research and development purposes . The compound is not intended for medicinal, household, or other uses .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H8F2O2/c7-6(8)2-4(3-6)1-5(9)10/h4H,1-3H2,(H,9,10)
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical and Chemical Properties Analysis
The molecular weight of this compound is 150.12 . The compound has a predicted boiling point of 229.0±10.0 °C and a predicted density of 1.29±0.1 g/cm3 . The compound’s pKa is predicted to be 4.72±0.10 .Scientific Research Applications
Occupational Health Applications
- Biological Monitoring : The practical application of urinary 2-ethoxyacetic acid (EAA) was demonstrated to assess occupational exposure to 2-ethoxyethyl acetate (EGEE-Ac) during large format silk-screening operations. The study highlighted the use of urinary monitoring of EAA to aid in exposure risk assessment and to assess compliance with safety standards in the workplace (Lowry et al., 1993).
Pharmacokinetics and Contrast Agents
- Gd-EOB-DTPA as a Hepatobiliary MR Contrast Agent : Research has evaluated the safety, pharmacokinetics, and magnetic resonance (MR) imaging efficacy of gadolinium ethoxybenzyl diethylenetriaminepentaacetic acid (Gd-EOB-DTPA). These studies demonstrate its utility in providing enhanced liver imaging, with implications for diagnosing liver diseases and evaluating liver function (Hamm et al., 1995), (Reimer et al., 1996).
Liver Function and Fibrosis Assessment
- Quantitative Assessment with Gd-EOB-DTPA-Enhanced MRI : The use of Gd-EOB-DTPA-enhanced MRI for quantitative assessment of liver function and fibrosis, comparing signal-intensity-based indices and T1 relaxometry, has been explored. Such methodologies offer non-invasive alternatives for evaluating liver health, particularly useful in chronic liver diseases (Haimerl et al., 2017), (Pan et al., 2018).
Biomonitoring of Solvent Exposure
- Biomonitoring of 2-(2-Alkoxyethoxy)ethanols : The study on the biomonitoring of 2-(2-alkoxyethoxy)ethanols, which are similar in structure to 2-ethoxyacetic acids, focused on the analysis of urinary 2-(2-alkoxyethoxy)acetic acids to measure occupational exposure. This underscores the importance of monitoring chemical exposure to ensure workplace safety (Laitinen & Pulkkinen, 2005).
Mechanism of Action
Safety and Hazards
2-(3,3-Difluorocyclobutyl)-2-ethoxyacetic acid is classified as having acute toxicity (Category 4, Oral), causing skin irritation (Category 2), serious eye damage (Category 1), and specific target organ toxicity – single exposure (Category 3) . It is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place with the container kept tightly closed .
Properties
IUPAC Name |
2-(3,3-difluorocyclobutyl)-2-ethoxyacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2O3/c1-2-13-6(7(11)12)5-3-8(9,10)4-5/h5-6H,2-4H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEKDBOHBZBNSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1CC(C1)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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